molecular formula C22H23NO4 B13199263 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid

Cat. No.: B13199263
M. Wt: 365.4 g/mol
InChI Key: VZPZQVSVCCZVHC-UHFFFAOYSA-N
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula C22H23NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to protect amino groups during the assembly of peptide chains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid typically involves the protection of the amino group of 3-methylpiperidine-2-carboxylic acid with the Fmoc group. This can be achieved through the reaction of 3-methylpiperidine-2-carboxylic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The primary mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the piperidine ring during the assembly of peptide chains. The protecting group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form the desired peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis. Its structure allows for selective protection and deprotection of the amino group, facilitating the assembly of complex peptide sequences .

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C22H23NO4/c1-14-7-6-12-23(20(14)21(24)25)22(26)27-13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,14,19-20H,6-7,12-13H2,1H3,(H,24,25)

InChI Key

VZPZQVSVCCZVHC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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